N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
The compound N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a heterocyclic small molecule characterized by a benzothiazole-oxazole core, substituted with fluorine atoms, a morpholinylpropyl chain, and a methyl group. The compound’s crystallographic data and refinement likely employ the SHELX system (e.g., SHELXL for structure refinement), a widely recognized tool in small-molecule crystallography .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S.ClH/c1-12-9-15(28-23-12)18(26)25(4-2-3-24-5-7-27-8-6-24)19-22-17-14(21)10-13(20)11-16(17)29-19;/h9-11H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJYYYMIGQTQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Core: This is usually achieved through a cyclization reaction involving a substituted aniline and a thioamide.
Introduction of the Difluoro Substituents: This step often involves the use of fluorinating agents under controlled conditions.
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Morpholine Group: This step typically involves nucleophilic substitution reactions.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzimidazole Derivatives
The provided evidence highlights benzimidazole-based compounds (e.g., 3q, 3r, 3s, 3t ) as structural analogs . Key differences include:
- Core Structure : The target compound features a benzothiazole-oxazole scaffold, whereas benzimidazole derivatives (e.g., 3q , 3r ) utilize a sulfonyl-benzimidazole-pyridyl system.
- Substituents: Fluorine atoms at the 4,6-positions of the benzothiazole ring in the target compound contrast with methoxy and dimethylamino groups in benzimidazole analogs.
- Morpholine Integration : Both classes incorporate morpholine-derived groups, but the target compound employs a propyl-linked morpholine, while benzimidazoles (e.g., 3q ) use morpholinylpropoxy chains.
Physicochemical and Pharmacological Comparisons
- Electron-Withdrawing Effects : Fluorine substituents in the target compound may enhance binding affinity to electron-deficient enzymatic pockets compared to methoxy groups in benzimidazoles .
- Solubility : The morpholinylpropyl group in the target compound likely improves aqueous solubility, a feature shared with morpholinylpropoxy-substituted benzimidazoles.
- Synthetic Complexity : The benzothiazole-oxazole core may pose greater synthetic challenges than benzimidazole derivatives, which benefit from established sulfonylation and coupling methodologies .
Data Tables
Research Findings and Implications
- Structural Characterization : The target compound’s crystallographic refinement likely relies on SHELX software (e.g., SHELXL), which is standard for small-molecule structures . In contrast, benzimidazole derivatives are typically validated via NMR spectroscopy, as evidenced by δ values for methoxy and morpholine groups in 3q and 3r .
- Activity Trends : Fluorine’s electronegativity in the target compound could confer greater metabolic stability compared to methoxy-substituted benzimidazoles, aligning with trends in kinase inhibitor design .
- Synthetic Challenges : The benzothiazole-oxazole core may require multi-step syntheses involving cyclization and fluorination, whereas benzimidazoles are synthesized via sulfonylation and alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
